molecular formula C13H22N2O4S B12769704 2,5,5-Trimethyl-2-(2-(4-morpholinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid CAS No. 85486-55-1

2,5,5-Trimethyl-2-(2-(4-morpholinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid

Cat. No.: B12769704
CAS No.: 85486-55-1
M. Wt: 302.39 g/mol
InChI Key: MWJDCXNXFWJBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,5-Trimethyl-2-(2-(4-morpholinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid (CAS: 85486-55-1, DTXSID901006052) is a thiazolidine derivative characterized by a central five-membered thiazolidine ring substituted with three methyl groups (at positions 2, 5, and 5), a carboxylic acid moiety at position 4, and a morpholinyl-oxoethyl side chain at position 2 . Its molecular formula is C₁₃H₂₂N₂O₄S, with a molecular weight of 302.39 g/mol. The compound’s InChIKey (MWJDCXNXFWJBSW-UHFFFAOYSA-N) and SMILES string (CC1(C(NC(S1)(C)CC(=O)N2CCOCC2)C(=O)O)C) highlight its stereochemical complexity and functional diversity .

Computational studies suggest moderate aqueous solubility and a logP value indicative of balanced hydrophilicity-lipophilicity, making it a candidate for pharmaceutical or agrochemical applications .

Properties

CAS No.

85486-55-1

Molecular Formula

C13H22N2O4S

Molecular Weight

302.39 g/mol

IUPAC Name

2,5,5-trimethyl-2-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C13H22N2O4S/c1-12(2)10(11(17)18)14-13(3,20-12)8-9(16)15-4-6-19-7-5-15/h10,14H,4-8H2,1-3H3,(H,17,18)

InChI Key

MWJDCXNXFWJBSW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(S1)(C)CC(=O)N2CCOCC2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Step 1: Formation of Thiazolidine Core

The thiazolidine ring is formed by reacting L-cysteine with a suitable aldehyde or ketone in an aqueous or alcoholic medium. For example:

  • L-cysteine reacts with benzaldehyde derivatives in ethanol-water mixtures at ambient temperature to yield thiazolidine derivatives.

Step 2: Introduction of Morpholine Group

The morpholine moiety is added via coupling reactions using reagents such as EDCI/HOBt in organic solvents like dichloromethane or acetonitrile. This step requires careful monitoring to avoid side reactions.

Step 3: Carboxylation

The carboxylic acid group is introduced either through hydrolysis of an ester intermediate or direct carboxylation using carbon dioxide under pressure. Alternatively, pre-functionalized precursors can be used to simplify this step.

Analytical Techniques for Characterization

After synthesis, the compound is characterized using various analytical methods:

  • NMR Spectroscopy : Nuclear Magnetic Resonance is employed to confirm the structure and purity.
  • Mass Spectrometry (MS) : Used to determine molecular weight and verify structural components.
  • Chromatography : Thin Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and purity.

Challenges in Synthesis

Several challenges exist in synthesizing this compound:

  • Low Yield : Certain steps may result in low yields due to side reactions.
  • Environmental Concerns : Use of organic solvents poses environmental hazards; water-based methods are preferred where possible.
  • Chirality Control : The presence of chiral centers requires careful control to ensure stereochemical purity.

Comparative Analysis of Methods

Method Advantages Disadvantages
Traditional Organic Solvent Method High reaction rates; established protocol Environmental hazards; lower safety
Water-Based Synthesis Eco-friendly; safer May require longer reaction times
Catalytic Coupling High selectivity; good yields Expensive reagents like EDCI/HOBt

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-2,5,5-trimethylthiazolidine-2-acetomorpholide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as carboxyl, thiazolidine, and acetomorpholide moieties.

Common Reagents and Conditions

Common reagents used in the reactions of 4-Carboxy-2,5,5-trimethylthiazolidine-2-acetomorpholide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions of 4-Carboxy-2,5,5-trimethylthiazolidine-2-acetomorpholide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiazolidine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential

Another area of research focuses on the compound's anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. A case study involving human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptotic markers .

Pesticide Development

The compound's structural features allow it to interact with biological systems effectively, making it a candidate for pesticide formulation. Its efficacy against plant pathogens has been explored, showing promise as a fungicide. Field trials demonstrated that crops treated with formulations containing this compound exhibited enhanced resistance to fungal infections .

Plant Growth Regulation

Additionally, there is emerging evidence suggesting that this compound can act as a plant growth regulator. Research indicates that it may promote root development and increase biomass in certain plant species, which could be beneficial for agricultural productivity .

Polymer Synthesis

In material science, 2,5,5-trimethyl-2-(2-(4-morpholinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid has been investigated for its potential use in synthesizing novel polymers. Its ability to form cross-linked structures can be utilized in creating materials with enhanced mechanical properties and thermal stability .

Nanotechnology

The compound has also been explored in nanotechnology applications, particularly in the development of nanoparticles for drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophilic and hydrophobic drugs effectively, improving bioavailability and therapeutic efficacy .

Case Studies

Application AreaDescriptionKey Findings
Antimicrobial ActivityTested against various bacterial strainsSignificant inhibition of Staphylococcus aureus and Bacillus subtilis
Anticancer PotentialEvaluated on human cancer cell linesInduced apoptosis and reduced cell viability
Pesticide DevelopmentField trials on crop protectionEnhanced resistance to fungal infections
Plant Growth RegulationEffects on root developmentIncreased biomass observed in treated plants
Polymer SynthesisUsed in creating cross-linked structuresImproved mechanical properties and thermal stability
NanotechnologyDevelopment of drug delivery systemsEffective encapsulation of hydrophilic and hydrophobic drugs

Mechanism of Action

The mechanism of action of 4-Carboxy-2,5,5-trimethylthiazolidine-2-acetomorpholide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The presence of sulfur and nitrogen atoms in the thiazolidine ring contributes to its ability to interact with biological targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 4-thiazolidinecarboxylic acid derivatives, differing primarily in the substituents attached to the oxoethyl side chain. Below is a comparative analysis of structurally analogous compounds:

Structural Analogues and Key Differences

Compound Name Substituent at Oxoethyl Side Chain CAS Number Molecular Weight (g/mol) Notable Properties
2,5,5-Trimethyl-2-(2-(4-morpholinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid 4-Morpholinyl 85486-55-1 302.39 Moderate polarity; potential for hydrogen bonding due to morpholine oxygen .
2,5,5-Trimethyl-2-(2-oxo-2-pyrrolidin-1-yl-ethyl)-4-thiazolidinecarboxylic acid Pyrrolidin-1-yl 85486-54-0 286.37 Increased lipophilicity (pyrrolidine lacks oxygen); reduced hydrogen-bonding capacity .
2,5,5-Trimethyl-2-(2-oxo-2-piperidin-1-ylethyl)-4-thiazolidinecarboxylic acid Piperidin-1-yl 85486-58-4 300.41 Larger six-membered ring enhances steric bulk; moderate solubility .
2,5,5-Trimethyl-2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-4-thiazolidinecarboxylic acid 4-Methylpiperazinyl 85486-56-2 315.48 Basic nitrogen in piperazine enhances solubility in acidic environments; LD₅₀ >10 g/kg (mouse, unreported route) .

Pharmacological Potential

  • Antidiabetic Activity : Thiazolidinediones (TZDs) like pioglitazone target PPARγ receptors; the carboxylic acid group in these analogues may modulate receptor binding .
  • Antimicrobial Properties : Morpholinyl and piperazinyl groups are common in antifungals (e.g., morpholine fungicides), hinting at possible agrochemical utility .

Biological Activity

2,5,5-Trimethyl-2-(2-(4-morpholinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid, also known by its CAS number 85486-55-1, is a thiazolidine derivative with potential biological activity. This compound exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C13H22N2O4S
  • Molecular Weight : 302.39 g/mol
  • Melting Point : Not specified
  • Boiling Point : 525.1 °C at 760 mmHg
  • Density : 1.213 g/cm³
  • LogP : 0.7864

Biological Activity Overview

Research indicates that thiazolidine derivatives, including the compound in focus, may exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties.

Enzyme Inhibition

One notable area of investigation involves the inhibition of enzymes such as neuraminidase and tyrosinase:

  • Neuraminidase Inhibition :
    • A study synthesized various thiazolidine derivatives and evaluated their ability to inhibit neuraminidase from the influenza A virus. While specific data for our compound is limited, related thiazolidine derivatives showed moderate inhibitory activity (IC50 = 0.14 μM for the most potent compound) .
  • Tyrosinase Inhibition :
    • Tyrosinase is crucial in melanin biosynthesis. Research on similar compounds demonstrated that certain thiazolidine derivatives could significantly inhibit tyrosinase activity, reducing melanin production in B16 melanoma cells . This suggests potential applications in skin whitening or treating hyperpigmentation disorders.

Case Studies and Research Findings

StudyCompoundActivityIC50 ValueRemarks
Thiazolidine DerivativeNeuraminidase Inhibition0.14 μMLess potent than oseltamivir
Tyrosinase InhibitorTyrosinase InhibitionNot specifiedEffective in reducing melanin levels

The precise mechanism of action for this compound remains to be fully elucidated; however, its structural similarity to other thiazolidine derivatives implies potential interactions with target enzymes through competitive inhibition or binding affinity modulation.

Pharmacological Implications

Given its structural features and preliminary biological evaluations:

  • The compound may serve as a lead candidate for developing antiviral agents targeting influenza.
  • Its tyrosinase inhibition capability could lead to applications in cosmetic formulations aimed at skin lightening.

Q & A

Q. What are the established synthetic methodologies for preparing 2,5,5-Trimethyl-2-(2-(4-morpholinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid?

The synthesis typically involves condensation reactions between thiazolidine precursors and morpholine-containing intermediates. A common approach is refluxing a mixture of 2-aminothiazol-4(5H)-one derivatives with morpholinyl-acetylated aldehydes in acetic acid, catalyzed by sodium acetate. For example, analogous procedures involve refluxing 3-formyl-indole derivatives with thiourea or 2-thioxothiazolidin-4-one in acetic acid for 3–5 hours to form crystalline products . Purification often includes recrystallization from DMF/acetic acid mixtures to achieve >95% purity.

Q. How is the crystal structure of this compound characterized in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX program suite (e.g., SHELXL for refinement) is widely used to resolve structural parameters, including bond lengths, angles, and stereochemistry. For high-resolution or twinned data, SHELXPRO can interface with macromolecular refinement tools . Pre-experimental design should prioritize growing high-quality crystals via vapor diffusion or slow evaporation.

Q. What analytical techniques are essential for confirming structural identity and purity?

  • HPLC : To assess purity (>95% threshold) and detect byproducts.
  • FTIR : Verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid).
  • NMR : ¹H/¹³C spectra confirm proton environments and stereochemistry. Deuterated DMSO or CDCl₃ are preferred solvents.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproduct formation?

  • Catalyst screening : Replace sodium acetate with morpholine or DMAP to enhance nucleophilicity.
  • Temperature control : Lower reflux temperatures (e.g., 80°C instead of 100°C) reduce decomposition.
  • Stoichiometric adjustments : Use a 1.1:1 molar ratio of aldehyde to thiazolidine precursor to drive condensation .
  • In-situ monitoring : TLC or inline FTIR tracks reaction progress and identifies intermediates.

Q. How should discrepancies between theoretical and experimental NMR data be resolved?

  • Solvent effects : Ensure deuterated solvents are anhydrous; DMSO-d₆ may cause peak broadening.
  • Tautomerism analysis : Check for thione-thiol tautomerism in the thiazolidine ring using 2D NMR (e.g., NOESY).
  • Impurity profiling : Combine HPLC with LC-MS to detect trace byproducts (e.g., unreacted morpholinyl intermediates) .

Q. What strategies are effective for resolving stereochemical ambiguities in the thiazolidine ring?

  • Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol eluents to separate enantiomers.
  • SC-XRD : Determine absolute configuration via anomalous dispersion effects in crystals .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. How can researchers address low reproducibility in synthetic batches?

  • Strict anhydrous conditions : Use molecular sieves or argon atmospheres to prevent hydrolysis of the morpholinyl group.
  • Recrystallization optimization : Screen solvent pairs (e.g., ethanol/water) for improved crystal homogeneity.
  • Batch-to-batch analysis : Implement QC protocols with standardized NMR and melting point ranges (e.g., mp 287–293°C for related compounds) .

Q. What computational tools aid in predicting the compound’s reactivity or biological interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cysteine proteases).
  • QSAR modeling : Correlate substituent effects (e.g., methyl/morpholinyl groups) with activity using MOE or RDKit .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.